REACTION_SMILES
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[C:20]([CH2:21][C:22](=[O:23])[O:24][CH2:25][CH3:26])(=[O:27])[O:28][CH2:29][CH3:30].[C:34]([O-:35])(=[O:36])[CH2:37][C:38]([O-:39])=[O:40].[Cl-:31].[Cl-:33].[Cl:14][C:15]([C:16]([Cl:17])=[O:18])=[O:19].[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]([C:9](=[O:10])[OH:11])([CH3:12])[CH3:13])[cH:6][cH:7]1.[Mg+2:32].[O:41]=[CH:42][N:43]([CH3:44])[CH3:45]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]([C:9](=[O:11])[CH:21]([C:20](=[O:27])[O:28][CH2:29][CH3:30])[C:22](=[O:23])[O:24][CH2:25][CH3:26])([CH3:12])[CH3:13])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C(=O)O)c1ccc(Cl)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(C(=O)OCC)C(=O)C(C)(C)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |